H-Ala-Pro-4MbNA HCl

Description

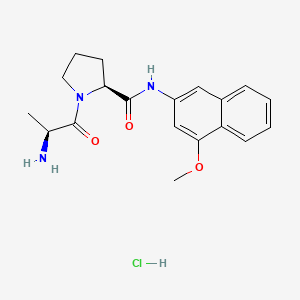

H-Ala-Pro-4MbNA HCl is a synthetic peptide derivative comprising alanine (Ala), proline (Pro), and a 4-methylbenzylamine (4MbNA) moiety, with hydrochloric acid (HCl) as the counterion. The 4MbNA group may serve as a leaving group, enabling spectrophotometric detection upon enzymatic cleavage. Comparable compounds, such as H-Pro-βNA HCl and H-Ala-Ala-Pro-Leu-pNA·HCl, are well-documented in peptide research, providing a basis for inferring its properties and applications.

Properties

Molecular Formula |

C19H24ClN3O3 |

|---|---|

Molecular Weight |

377.9 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-aminopropanoyl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C19H23N3O3.ClH/c1-12(20)19(24)22-9-5-8-16(22)18(23)21-14-10-13-6-3-4-7-15(13)17(11-14)25-2;/h3-4,6-7,10-12,16H,5,8-9,20H2,1-2H3,(H,21,23);1H/t12-,16-;/m0./s1 |

InChI Key |

SJPHPGUPSDVAIT-MIRNQTQTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)N.Cl |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)N.Cl |

Pictograms |

Health Hazard |

sequence |

AP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares H-Ala-Pro-4MbNA HCl with two analogous peptide derivatives: H-Pro-βNA HCl (CAS 97216-16-5) and H-Ala-Ala-Pro-Leu-pNA·HCl (CAS 201732-32-3). Key differences lie in their peptide backbones, substituent groups, and functional roles.

Structural and Functional Differences

- βNA: β-Naphthylamine is a fluorogenic group, enabling detection via fluorescence upon enzymatic release . pNA: Para-nitroaniline is chromogenic, absorbing at ~405 nm, making it ideal for colorimetric assays .

Physicochemical Properties

- Solubility : H-Pro-βNA HCl is water-soluble due to its simpler structure and ionic HCl counterion . In contrast, H-Ala-Ala-Pro-Leu-pNA·HCl’s extended peptide chain and pNA group reduce solubility, requiring organic solvents like DMSO for dissolution .

- Stability : The βNA group in H-Pro-βNA HCl is sensitive to light, necessitating storage in amber vials . The pNA group in H-Ala-Ala-Pro-Leu-pNA·HCl is more stable under standard lab conditions .

Key Research Findings and Implications

- Enzyme Specificity : Peptide length and substituent groups critically influence enzyme recognition. For example, H-Ala-Ala-Pro-Leu-pNA·HCl’s tetrapeptide structure allows precise targeting of elastase, whereas shorter chains like H-Pro-βNA HCl are selective for proline-specific enzymes .

- Detection Sensitivity : The pNA group offers higher molar absorptivity than βNA, making it preferable for low-concentration assays . However, βNA’s fluorescence provides superior sensitivity in fluorometric setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.